molecular formula C15H11NO4 B12994485 Methyl 3-hydroxybenzo[6,7]oxepino[3,2-b]pyridine-9-carboxylate

Methyl 3-hydroxybenzo[6,7]oxepino[3,2-b]pyridine-9-carboxylate

Cat. No.: B12994485
M. Wt: 269.25 g/mol
InChI Key: ZXVTWWMTUPPJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-hydroxybenzo[6,7]oxepino[3,2-b]pyridine-9-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methylpyridin-3-yl)oxy)benzaldehyde with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxybenzo[6,7]oxepino[3,2-b]pyridine-9-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 3-hydroxybenzo[6,7]oxepino[3,2-b]pyridine-9-carboxylate has several scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

methyl 2-hydroxy-[1]benzoxepino[3,2-b]pyridine-7-carboxylate

InChI

InChI=1S/C15H11NO4/c1-19-15(18)11-3-2-4-13-10(11)5-6-12-14(20-13)7-9(17)8-16-12/h2-8,17H,1H3

InChI Key

ZXVTWWMTUPPJKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC3=C(C=C(C=N3)O)OC2=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.